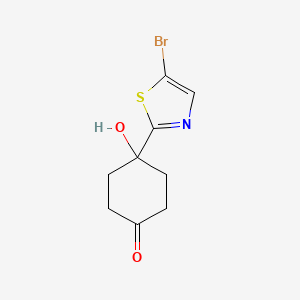
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone
Vue d'ensemble
Description
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a chemical compound that features a brominated thiazole ring attached to a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone typically involves the bromination of a thiazole precursor followed by a cyclization reaction to form the cyclohexanone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative of the original compound.
Reduction: The major product would be a hydrogen-substituted thiazole derivative.
Substitution: The major products would be various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring could facilitate binding to specific sites on proteins, while the cyclohexanone moiety may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromo-1,3-thiazol-2-yl)piperidine
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is unique due to its combination of a brominated thiazole ring and a cyclohexanone moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrNO2S |
|---|---|
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2 |
Clé InChI |
VWOSSSCOHOWZBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C2=NC=C(S2)Br)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













